
4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by a pyridazine ring substituted with a chloro group at the 4-position and a cyclopentyloxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Cyclopentyloxy Substitution: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where the chloro-substituted pyridazinone is reacted with cyclopentanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
- 4-chloro-5-(methoxy)-2-phenyl-3(2H)-pyridazinone
Uniqueness
4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties compared to other pyridazinone derivatives. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
1346697-56-0 |
|---|---|
Fórmula molecular |
C9H11ClN2O2 |
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
5-chloro-4-cyclopentyloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-7(5-11-12-9(8)13)14-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13) |
Clave InChI |
ICBOUXNPXYWMCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=C(C(=O)NN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


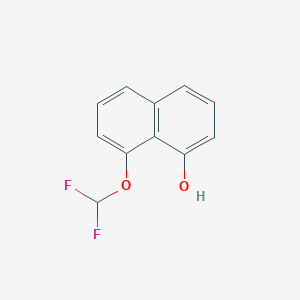
![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)
![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
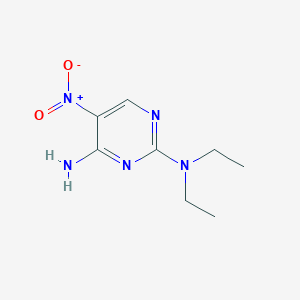
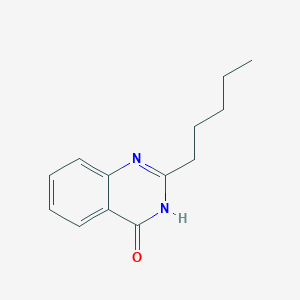
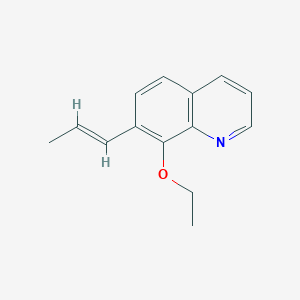
![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)

![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)
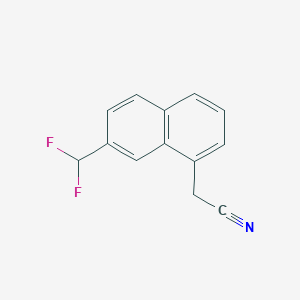

![2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol](/img/structure/B11889693.png)
![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B11889697.png)
![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)
